Labd-14-ene, 8,13-epoxy-, (13R)- is primarily sourced from natural plant products. It is synthesized through enzymatic pathways involving class II and class I diterpene synthases. These enzymes catalyze the conversion of geranylgeranyl diphosphate to form various labdane-type diterpenes. The compound is classified within the broader category of terpenoids, specifically as a labdane-type diterpene due to its structural characteristics.
The synthesis of Labd-14-ene, 8,13-epoxy-, (13R)- can be achieved through several methods:
The molecular structure of Labd-14-ene, 8,13-epoxy-, (13R)- can be described as follows:
Labd-14-ene, 8,13-epoxy-, (13R)- participates in various chemical reactions typical for terpenoids:
The mechanism of action for Labd-14-ene, 8,13-epoxy-, (13R)- primarily revolves around its role as a precursor in the biosynthesis of forskolin. Forskolin activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate within cells. This cascade results in various physiological effects such as vasodilation and increased cardiac output.
Research indicates that compounds derived from Labd-14-ene exhibit anti-inflammatory and bronchodilator effects . These properties contribute to its potential therapeutic applications in treating conditions such as asthma and cardiovascular diseases.
The physical and chemical properties of Labd-14-ene, 8,13-epoxy-, (13R)- include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to characterize this compound. For instance:
Labd-14-ene, 8,13-epoxy-, (13R)- has several scientific applications:
(13R)-Labd-14-ene-8,13-epoxide (manoyl oxide epimer) is a specialized epoxylabdane diterpenoid originating from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). Its biosynthesis follows the conserved two-step cyclization mechanism characteristic of labdane-related diterpenoids. The pathway initiates with a class II diterpene cyclase (DTC) that catalyzes the protonation-dependent bicyclization of GGPP. This reaction forms a labdadienyl/copalyl diphosphate (CPP) intermediate characterized by a trans-decalin core structure. Crucially, class II DTCs exhibit significant catalytic diversity, generating over 12 distinct bicyclic scaffolds through variations in deprotonation, water addition, or methyl/hydride shifts during catalysis [2] [9].
The second biosynthetic step involves a class I diterpene synthase (DTS) acting on the CPP intermediate. The DTS ionizes the diphosphate ester, generating a reactive carbocation. For 8,13-epoxylabdanes, this intermediate undergoes intramolecular heterocyclization, where the C13 carbocation attacks the hydroxyl group at C8 (introduced by some DTCs) or a C8 carbocation attacks the C13-C14 alkene. This results in ether bridge formation, creating the defining 8,13-epoxy ring characteristic of manoyl oxide and related epoxylabdanes [3] [7] [8]. Subsequent oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), further decorate the core scaffold. These CYPs exhibit remarkable regio- and stereo-specificity, hydroxylating positions like C-2, C-3, C-18, or C-19, contributing significantly to structural diversity [5] [6] [8].
Class I Diterpene Synthases (DTSs) are the pivotal enzymes directly responsible for forming the 8,13-epoxy bridge in (13R)-labd-14-ene-8,13-epoxide. Their catalytic mechanism involves the ionization of the diphosphate ester group on the CPP intermediate, generating a highly reactive carbocation at C-13. This carbocation then attacks the electron-rich oxygen of a hydroxyl group at C-8 (if present, as in labda-13-en-8α-ol diphosphate), resulting in etherification and formation of the tetrahydrofuran ring. Alternatively, with non-hydroxylated CPPs, a C8 carbocation generated after diphosphate ionization can attack the C13-C14 double bond, also leading to epoxide formation [3] [7] [8].
A key biochemical feature enabling epoxylabdane formation is the substrate promiscuity observed in certain DTSs. While many DTSs are highly specific, enzymes like 9,13-epoxy-labd-14-ene synthase (MvELS from Marrubium vulgare) and sclareol synthase (SsSS from Salvia sclarea) demonstrate remarkable flexibility. MvELS efficiently utilizes peregrinol diphosphate (a hydroxylated labdane diphosphate) as its native substrate to form the epoxylabdane backbone. Critically, studies reveal that such DTSs can also react with non-native substrates, including various stereoisomers of CPP and hydroxylated variants like labda-13-en-8α-ol diphosphate, yielding epoxylabdane products like manoyl oxide isomers. This promiscuity is foundational for combinatorial biosynthesis approaches [2] [7] [8].
Table 1: Key Epoxylabdane Diterpenoids and Related Structures
Compound Name | Systematic Name | Molecular Formula | Key Structural Features | Stereochemistry |
---|---|---|---|---|
(13R)-Labd-14-ene-8,13-epoxide | (3R,4aR,6aS,10aS,10bR)-3-Ethenyl-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-benzo[f]chromene | C₂₀H₃₄O | 8,13-Epoxy bridge (furan ring), C14 double bond | 13R configuration |
Sclareol (Labd-14-ene-8,13-diol) | (1R,2R,4aS,8aS)-1-(3-Hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | C₂₀H₃₆O₂ | Diol at C8 and C13 | 13S configuration [5] [7] |
8,13-Epoxy-labd-14-ene-2β,3β-diol | Not specified in detail | C₂₀H₃₄O₃ | 8,13-Epoxy bridge, Diol at C2 and C3 | Stereochemistry implied by β notation [6] |
9,13-Epoxy-labd-14-ene | Not fully defined | C₂₀H₃₄O | Epoxy bridge between C9 and C13 | - |
Manoyl oxide | Mixture often reported, includes (13R) epimer | C₂₀H₃₄O | 8,13-Epoxy bridge | Often a mixture of stereoisomers |
The biosynthesis of epoxylabdanes and related diterpenoids within the mint family (Lamiaceae) is frequently governed by biosynthetic gene clusters (BGCs). These clusters are genomic regions where functionally related but non-homologous genes—such as those encoding DTCs, DTSs, CYPs, and transporters—are physically linked and co-regulated. This organization facilitates the coordinated expression necessary for efficient pathway flux. Salvia miltiorrhiza (Danshen) provides a prime example, where a BGC contains genes for the miltiradiene synthase pair (SmCPS1 and SmKSL1) and downstream CYPs involved in tanshinone biosynthesis, which shares upstream steps with epoxylabdane pathways [4].
Phylogenetic analyses reveal that key enzymatic functions are conserved across Lamiaceae species, though the specific gene arrangements within clusters may vary. Orthologs of the class II DTC (e.g., SmCPS1 in S. miltiorrhiza, MvCPS1 in M. vulgare) and the class I DTS (e.g., SmKSL1, MvELS) involved in forming epoxylabdane precursors (like 9,13-epoxy-labd-14-ene) or related scaffolds (like miltiradiene) are found in numerous genera including Salvia, Rosmarinus, Marrubium, and Coleus. This conservation suggests strong evolutionary pressure to maintain the enzymatic machinery for producing bioactive labdane diterpenoids like epoxylabdanes, likely due to their ecological roles in defense [3] [4] [8]. The evolution of these clusters involves processes like gene duplication, neofunctionalization, and selection for enzymes with altered product spectra or substrate specificities, enabling diversification within the shared labdane framework.
Overcoming limitations in sourcing epoxylabdanes from native plants (low yield, complex extraction, environmental impact) drives the development of microbial cell factories. Heterologous expression in engineered microorganisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli offers a sustainable alternative. This approach involves reconstructing the target biosynthetic pathway by introducing plant-derived genes encoding DTCs, DTSs, and modifying enzymes (CYPs, dehydrogenases) into the microbial host [2] [4] [7].
Successful production of epoxylabdanes requires several key strategies:
Table 2: Key Enzymes Involved in Epoxylabdane Biosynthesis and Engineering
Enzyme (Example Source) | Class | Catalytic Function | Key Product/Relevance to (13R)-Epoxylabdane | Application in Heterologous Systems |
---|---|---|---|---|
MvCPS1 (M. vulgare) | II (DTC) | Converts GGPP to peregrinol diphosphate (9-hydroxy CPP) | Provides hydroxylated precursor for MvELS | Used with MvELS and CYPs in N. benthamiana/yeast [8] |
MvELS (M. vulgare) | I (DTS) | Converts peregrinol diphosphate to 9,13-epoxy-labd-14-ene | Directly forms epoxylabdane scaffold | Core enzyme for epoxylabdane production; shows promiscuity [8] |
SsSS (S. sclarea) | I (DTS) | Converts GGPP via CPP to sclareol (Labd-14-ene-8,13-diol) | Demonstrates promiscuity towards CPP isomers | Engineered in yeast for sclareol/fragrance precursors [7] |
CYP71AU87 (M. vulgare) | P450 | Hydroxylates 9,13-epoxy-labd-14-ene at C-18 or C-19 | First oxidative modification step towards marrubiin | Co-expressed with MvCPS1/MvELS in N. benthamiana [8] |
ZmCPS4 (Z. mays) | II (DTC) | Produces labda-8,13-dien-15-yl diphosphate (8,13-CPP) | Generates non-canonical precursor usable by promiscuous DTSs | Enables combinatorial biosynthesis with promiscuous DTSs [9] |
KgTS (K. griseola) | I (DTS) | Terpentetriene synthase (promiscuous) | Can utilize various CPPs, potentially forming epoxides | Used in combinatorial biosynthesis studies [2] |
Table 3: Performance of Heterologous Systems for Labdane Diterpenoid Production
Host System | Pathway Enzymes Expressed | Target Product | Reported Yield | Key Engineering Strategy | Reference Context |
---|---|---|---|---|---|
S. cerevisiae | SmCPS1, SmKSL1, GGPPs, tHMG1, ERG20 | Miltiradiene | ~365 mg/L | Fusion proteins (CPS-KSL), precursor enhancement | [4] |
S. cerevisiae | SsSS, GGPPs, tHMG1 | Sclareol | ~80 mg/L (reported elsewhere) | Boosting GGPP supply, ERG9 downregulation | [7] |
S. cerevisiae | MvCPS1, MvELS, CYP71AU87 | 9,13-Epoxy-labd-14-ene-18/19-ol | Not quantified | Functional expression of P450 + CPR | [8] |
N. benthamiana (Transient) | MvCPS1, MvELS, CYP71AU87 | 9,13-Epoxy-labd-14-ene-18/19-ol | Detected (GC-MS/NMR) | Agroinfiltration, rapid screening | [8] |
E. coli | Diverse DTCs + Promiscuous DTSs (e.g., KgTS, SsSS) | Various diterpenes (incl. novel) | Up to 15 mg/L | Modular metabolic engineering, exploiting promiscuity | [2] |
The future of epoxylabdane production lies in advanced synthetic biology approaches, including genome-scale metabolic modeling, dynamic pathway regulation, and enzyme engineering for enhanced activity or altered specificity. Combining these with the inherent promiscuity of diterpene synthases opens avenues for generating a wider array of epoxylabdane derivatives with potential novel bioactivities for pharmaceutical and industrial applications [2] [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7